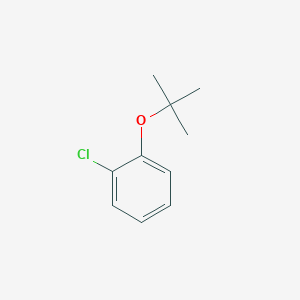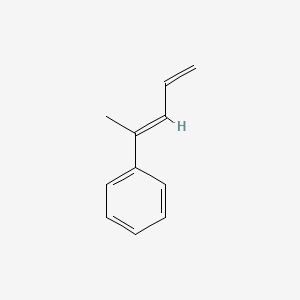
(1-Methylbuta-1,3-dienyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylbuta-1,3-dienyl)benzene, also known as [(1E)-3-methylbuta-1,3-dienyl]benzene, is an organic compound with the molecular formula C11H12. It is a derivative of benzene with a 1-methylbuta-1,3-dienyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylbuta-1,3-dienyl)benzene can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 1,3-butadiene in the presence of a catalyst such as palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting magnesium with 1-bromo-3-methylbutadiene. This reagent is then reacted with benzaldehyde to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes utilize catalysts such as palladium or nickel to facilitate the reaction between benzyl chloride and 1,3-butadiene. The reaction is typically carried out in a continuous flow reactor to ensure high yield and efficiency .
化学反応の分析
Types of Reactions
(1-Methylbuta-1,3-dienyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
(1-Methylbuta-1,3-dienyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (1-Methylbuta-1,3-dienyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can undergo metabolic transformations to produce reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
Styrene: Similar to (1-Methylbuta-1,3-dienyl)benzene but lacks the additional methyl group on the diene moiety.
1,3-Butadiene: A simpler diene without the benzene ring.
Isoprene: Another diene with a different substitution pattern.
Uniqueness
This compound is unique due to its combination of a benzene ring with a 1-methylbuta-1,3-dienyl group.
特性
分子式 |
C11H12 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
[(2E)-penta-2,4-dien-2-yl]benzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-9H,1H2,2H3/b10-7+ |
InChIキー |
HETLRQLNJZNYFU-JXMROGBWSA-N |
異性体SMILES |
C/C(=C\C=C)/C1=CC=CC=C1 |
正規SMILES |
CC(=CC=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)


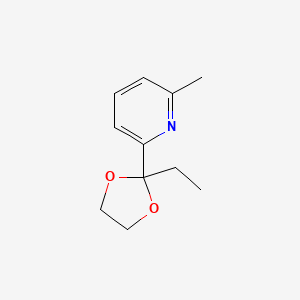
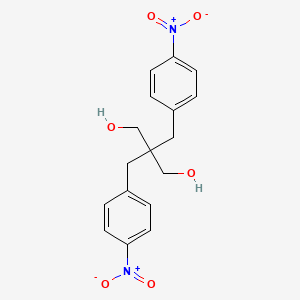


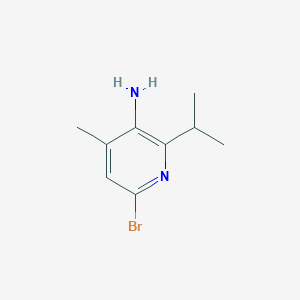
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
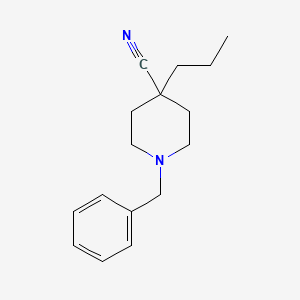
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
